molecular formula C15H13N3O2S B2648826 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 2034394-40-4

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2648826
CAS No.: 2034394-40-4
M. Wt: 299.35
InChI Key: GTJJRDDXPBLBLR-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the furan and pyrazine rings . This reaction is performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in the development of materials for electronic applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-6-13(21-9-10)15(19)18-7-12-14(17-4-3-16-12)11-2-5-20-8-11/h2-6,8-9H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJJRDDXPBLBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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